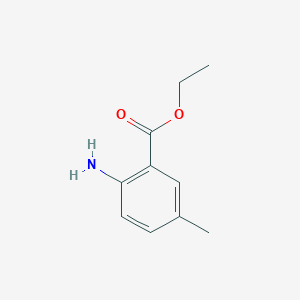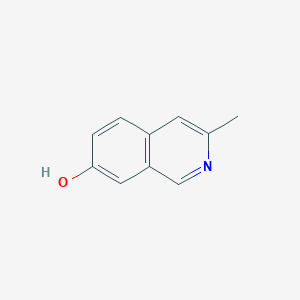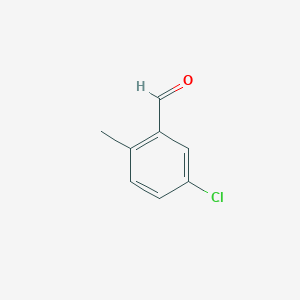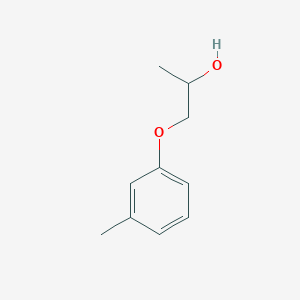
3-Cyclopropylaniline
Overview
Description
3-Cyclopropylaniline (3-CPA) is an organic compound belonging to the class of amines. It is a cyclic derivative of aniline and is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. 3-CPA has been widely studied and has been found to have a wide range of applications in the scientific and industrial fields.
Scientific Research Applications
Photoredox Catalysis : 3-Cyclopropylaniline is used in visible light-mediated intermolecular [3 + 2] annulation with alkynes, a process that forms cyclic allylic amines. This method is notable for its tolerance to various groups, especially heterocycles, and can be utilized to prepare complex heterocycles like fused indolines (Nguyen, Maity, & Zheng, 2014).
Synthesis of Oxindoles : Cyclopropenes and azomethine ylides undergo a [3 + 2]-cycloaddition reaction to yield oxindoles, with 3-Cyclopropylaniline being a key reactant. This synthesis has been explored for its potential in producing compounds with anticancer activity (Filatov et al., 2017).
Production of N-Cyclopropylanilines : A simple process for synthesizing N-Cyclopropylanilines has been developed through the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane (Yoshida et al., 2003).
Herbicide Development : 3-Cyclopropylaniline has been used in synthesizing a selective herbicide for controlling weeds in cereal grains (Busschbach, Daalen, & Daams, 1973).
Chemical Transformations in Biosynthesis : It plays a role in the biosynthesis of cyclopropane, epoxide, and aziridine groups found in a variety of natural products with antibiotic and antitumor properties (Thibodeaux, Chang, & Liu, 2012).
Peptide-Based Drug Delivery : 3-Cyclopropylaniline is part of a peptide-nucleic acid analogue complex used in a novel peptide-based carrier for in vivo delivery of DNA mimics, showing potential for therapeutic applications (Morris et al., 2007).
Mechanism of Action
Target of Action
It has been shown to be especially susceptible to single-electron oxidation by excited triplet-state photosensitizers , suggesting that these photosensitizers could be potential targets.
Mode of Action
3-Cyclopropylaniline interacts with its targets through a process known as single-electron oxidation . This process involves the transfer of one electron from an electron donor (in this case, 3-Cyclopropylaniline) to an electron acceptor (the photosensitizer). Following this initial oxidation, 3-Cyclopropylaniline is known to undergo spontaneous, irreversible cyclopropyl ring-opening .
Result of Action
The molecular and cellular effects of 3-Cyclopropylaniline’s action primarily involve the generation of radical cations through single-electron oxidation, followed by a spontaneous, irreversible cyclopropyl ring-opening . This process can potentially lead to various downstream effects, including oxidative stress and cellular damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Cyclopropylaniline. For instance, the presence of antioxidant moieties in the environment can lead to radical cation quenching, which can underestimate the rate of oxidation of 3-Cyclopropylaniline
properties
IUPAC Name |
3-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYNYKTZLTHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476189 | |
| Record name | 3-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylaniline | |
CAS RN |
485402-64-0 | |
| Record name | 3-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

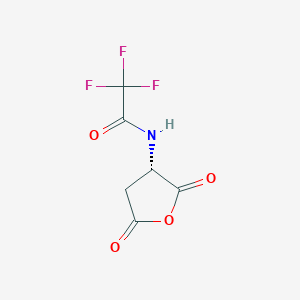
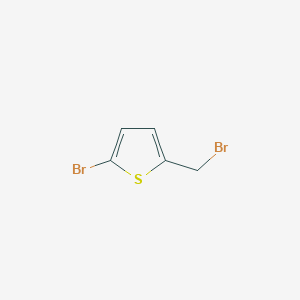
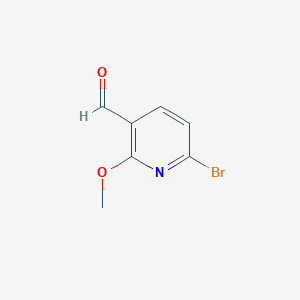
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)

